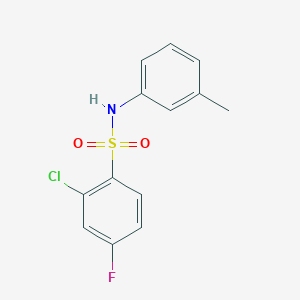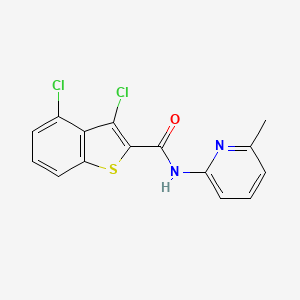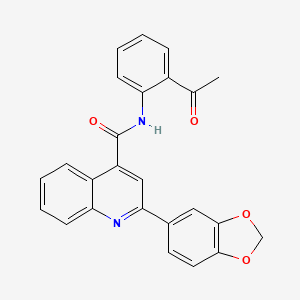![molecular formula C21H21ClN2O4S B10973557 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10973557.png)
3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[222]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the coupling of the thiophene ring with a chlorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Bicyclic Structure: This is typically achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[22
Medicinal Chemistry: Due to its unique structure, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s bicyclic structure and functional groups make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene derivatives.
Industrial Applications: The compound could be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiophene ring and carbamoyl groups could play crucial roles in binding to the target molecules, while the bicyclic structure might provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring but lack the complex bicyclic structure.
Bicyclic Compounds: Bicyclo[2.2.2]octane derivatives like bicyclo[2.2.2]octane-2,3-dicarboxylic acid share the bicyclic core but lack the thiophene and chlorophenyl groups.
Uniqueness
The uniqueness of 3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid lies in its combination of a thiophene ring, a chlorophenyl group, and a bicyclic structure. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21ClN2O4S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
3-[[3-[(4-chlorophenyl)carbamoyl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C21H21ClN2O4S/c22-13-5-7-14(8-6-13)23-18(25)15-9-10-29-20(15)24-19(26)16-11-1-3-12(4-2-11)17(16)21(27)28/h5-12,16-17H,1-4H2,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
VZFXWLCPZKYMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C=CS3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(3-chlorophenyl)-5-{[(2-iodophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10973480.png)
![N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide](/img/structure/B10973490.png)

![1-(4-Chlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B10973494.png)

![2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973504.png)

![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B10973522.png)


![N-(2,5-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10973538.png)

![4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(4-phenylbutanoyl)amino]thiophene-2-carboxamide](/img/structure/B10973558.png)
![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B10973565.png)
